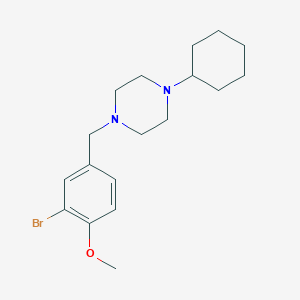

1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine

CAS No.:

Cat. No.: VC11397524

Molecular Formula: C18H27BrN2O

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27BrN2O |

|---|---|

| Molecular Weight | 367.3 g/mol |

| IUPAC Name | 1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclohexylpiperazine |

| Standard InChI | InChI=1S/C18H27BrN2O/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 |

| Standard InChI Key | CCYGZNZVQAVJSX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)Br |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine is C₁₈H₂₆BrN₂O, with a molecular weight of 381.32 g/mol. The structure comprises a piperazine ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a 3-bromo-4-methoxybenzyl moiety. The bromine atom at the benzyl para position and the methoxy group at the meta position introduce steric and electronic effects that influence reactivity and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not reported in available literature |

| Boiling Point | Estimated >250 °C (decomposes) |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| LogP (Partition Coefficient) | Predicted ~3.2 (moderate lipophilicity) |

| Stability | Sensitive to light and moisture; requires storage at -20°C in inert atmosphere |

Note: Data inferred from structurally analogous piperazine derivatives .

Synthetic Routes and Optimization

Core Piperazine Synthesis

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For 4-cyclohexylpiperazine, cyclohexylamine may react with bis(2-chloroethyl)amine under basic conditions, followed by purification via column chromatography .

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or HPLC. Structural confirmation relies on:

-

¹H/¹³C NMR: Peaks at δ 3.7–4.1 ppm (methoxy protons), δ 7.2–7.8 ppm (aromatic protons).

-

Mass Spectrometry: Molecular ion peak at m/z 381.32 (M⁺).

Pharmacological Activity and Mechanisms

Piperazine derivatives exhibit diverse biological activities, including:

-

Dopamine Receptor Modulation: The cyclohexyl group may enhance blood-brain barrier penetration, suggesting potential CNS applications .

-

Cytokine Inhibition: Structural analogs suppress IL-8 and TNF-α production by inhibiting CSBP/p38 kinase, a key mediator in inflammatory pathways .

Table 2: In Vitro Activity of Structural Analogs

| Compound Class | IC₅₀ (IL-8 Inhibition) | IC₅₀ (TNF-α Inhibition) |

|---|---|---|

| 4-Substituted Piperazines | 0.8–1.2 µM | 1.0–1.5 µM |

| Benzyl-Piperidines | >5 µM | >10 µM |

Data adapted from kinase inhibition assays in human monocytes .

Industrial and Research Considerations

-

Scale-Up Challenges: Bromination steps require specialized equipment for temperature control .

-

Cost Efficiency: Cyclohexylamine and brominated benzaldehydes are cost-effective starting materials (<$50/kg).

Future Directions

-

Structure-Activity Relationships: Optimizing the methoxy/bromo ratio to enhance kinase selectivity.

-

Nanoparticle Delivery: Improving bioavailability for CNS targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume